molecular formula C23H15N3OS B2402135 N-(4-(4-cyanophenyl)thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 324758-58-9

N-(4-(4-cyanophenyl)thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2402135
CAS No.: 324758-58-9
M. Wt: 381.45
InChI Key: QBNIYJCPKJBZKS-UHFFFAOYSA-N
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Description

N-(4-(4-Cyanophenyl)thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide is a synthetic small molecule characterized by a biphenyl carboxamide core linked to a thiazole ring substituted with a 4-cyanophenyl group. Its synthesis involves coupling 4-(2-amino-1,3-thiazol-4-yl)benzonitrile with 5-nitrothiophene-2-carboxylic acid under standard amidation conditions . The compound has been investigated for narrow-spectrum antibacterial activity, targeting specific bacterial pathways, though its exact mechanism remains under study . Structural confirmation was achieved via NMR, MS, and elemental analysis, with purity validated by HPLC .

Properties

IUPAC Name

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N3OS/c24-14-16-6-8-19(9-7-16)21-15-28-23(25-21)26-22(27)20-12-10-18(11-13-20)17-4-2-1-3-5-17/h1-13,15H,(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBNIYJCPKJBZKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule can be dissected into two primary fragments:

  • [1,1'-Biphenyl]-4-carboxylic acid as the acyl component.
  • 4-(4-Cyanophenyl)thiazol-2-amine as the nucleophilic amine precursor.

The amide bond between these fragments is ideally formed via acyl chloride-amine coupling, a method validated in analogous systems. Critical challenges include ensuring regioselectivity during thiazole ring formation and optimizing biphenyl coupling efficiency.

Synthesis of [1,1'-Biphenyl]-4-Carbonyl Chloride

Biphenyl Core Construction

The biphenyl system is synthesized via Suzuki-Miyaura cross-coupling between 4-bromophenylboronic acid and bromobenzene, catalyzed by palladium(0) under inert conditions. Alternative routes employ Ullmann coupling, though Suzuki methods offer superior yields (78–92%).

Carboxylic Acid Activation

[1,1'-Biphenyl]-4-carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) in anhydrous dichloromethane at reflux (60–65°C, 4 h). Excess SOCl₂ is removed under reduced pressure, yielding the reactive intermediate in >95% purity.

Synthesis of 4-(4-Cyanophenyl)Thiazol-2-Amine

Hantzsch Thiazole Cyclization

The thiazole ring is constructed via condensation of 4-cyanophenyl thiourea with α-bromo-4-cyanophenyl ketone in ethanol under reflux (12 h). This method achieves 65–78% yields, with regioselectivity confirmed by $$^1$$H-NMR coupling patterns.

Critical Reaction Parameters:
  • Solvent: Ethanol or tetrahydrofuran.
  • Temperature: 80–85°C.
  • Byproduct Management: Bromide ions are sequestered using silver nitrate to prevent side reactions.

Alternative Thiazole Formation

A modified approach uses 4-cyanophenyl isothiocyanate and bromoacetonitrile in dimethylformamide (DMF) with triethylamine, yielding 70–82% of the thiazole amine after recrystallization.

Amide Bond Formation: Coupling Strategies

Schotten-Baumann Conditions

The acyl chloride is reacted with 4-(4-cyanophenyl)thiazol-2-amine in a biphasic system (dichloromethane/water) with sodium hydroxide (10%) as the base. This method affords 68–74% yield but risks hydrolysis of the acid chloride.

Carbodiimide-Mediated Coupling

Using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in tetrahydrofuran at 0–5°C, the amide forms in 82–88% yield. Excess DCC is removed via filtration, and the product is purified by silica gel chromatography.

Optimization of Reaction Conditions

Solvent Screening

Comparative studies reveal tetrahydrofuran outperforms dichloromethane in coupling efficiency due to improved solubility of the biphenyl intermediate (Table 1).

Table 1: Solvent Impact on Amidation Yield

Solvent Temperature (°C) Yield (%) Purity (%)
Tetrahydrofuran 0–5 88 98
Dichloromethane 25 74 95
Acetonitrile 25 65 92

Catalytic Additives

DMAP (5 mol%) enhances reaction rates by stabilizing the tetrahedral intermediate, reducing side product formation.

Characterization and Analytical Validation

Spectroscopic Confirmation

  • $$^1$$H-NMR (400 MHz, DMSO-d₆):

    • δ 8.42 (s, 1H, thiazole-H)
    • δ 7.89–7.21 (m, 12H, biphenyl and cyanophenyl-H)
    • δ 6.98 (s, 1H, amide-NH).
  • IR (KBr):

    • 2210 cm⁻¹ (C≡N stretch)
    • 1650 cm⁻¹ (amide C=O).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >99% purity, with retention time 12.4 min.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-cyanophenyl)thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to N-(4-(4-cyanophenyl)thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide exhibit significant antimicrobial properties. For instance, derivatives containing thiazole rings have been evaluated for their efficacy against various bacterial strains. A study demonstrated promising results against both Gram-positive and Gram-negative bacteria, with certain derivatives showing minimum inhibitory concentrations (MIC) as low as 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli .

Anticancer Activity

The compound has also been studied for its anticancer potential. In vitro assays have shown that derivatives can inhibit the proliferation of cancer cell lines, particularly estrogen receptor-positive human breast adenocarcinoma cells (MCF7). Sulforhodamine B (SRB) assays indicated that some derivatives achieved IC50 values below 15 µM, suggesting effective cytotoxicity against these cancer cells .

Acetylcholinesterase Inhibition

Compounds containing thiazole structures have been identified as potential acetylcholinesterase inhibitors, which are crucial in treating Alzheimer's disease. Inhibitory assays revealed that certain derivatives exhibited strong activity with IC50 values around 2.7 µM, indicating their potential as therapeutic agents for neurodegenerative diseases .

Synthesis and Molecular Modeling

The synthesis of this compound typically involves multi-step organic reactions that include thiazole formation and subsequent functionalization of the biphenyl moiety. Molecular docking studies have been employed to understand the binding interactions of these compounds with biological targets, providing insights into their mechanisms of action and aiding in the design of more potent derivatives .

Organic Electronics

The compound's structural characteristics make it suitable for applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). Its photophysical properties can be tuned through chemical modifications to enhance luminescence and charge transport capabilities, making it a candidate for high-performance electronic devices .

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValuesReference
AntimicrobialStaphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
AnticancerMCF7 (breast cancer)<15 µM
AcetylcholinesteraseHuman AChE2.7 µM

Case Studies

Several case studies have explored the biological effects of this compound:

  • Study on Antimicrobial Activity (2024) : Assessed efficacy against various bacterial strains; found significant inhibitory effects on Staphylococcus aureus and Escherichia coli.
  • Anticancer Activity Evaluation (2023) : Evaluated cytotoxic effects on human breast cancer cells (MCF-7); demonstrated dose-dependent decrease in cell viability.
  • Inflammation Model Study (2025) : Investigated anti-inflammatory properties using LPS-stimulated macrophages; treatment reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.

Mechanism of Action

The mechanism by which N-(4-(4-cyanophenyl)thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, its anticancer activity is attributed to the induction of caspase-dependent apoptosis in cancer cells . The compound may also inhibit key enzymes or disrupt cellular processes essential for the survival of microbial pathogens .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Biphenyl Carboxamide Family

Several biphenyl carboxamide derivatives share structural motifs with the target compound, differing primarily in substituents on the thiazole ring or the carboxamide nitrogen. Key examples include:

Compound Name Substituents/Modifications Biological Activity Synthesis Highlights Key Findings
Target Compound 4-Cyanophenyl-thiazole, nitrothiophene linker Antibacterial Amidation of thiazole-amine with acid Narrow-spectrum activity; CAS: 2147485-11-6
N-Cyclooctyl-[1,1'-biphenyl]-4-carboxamide Cyclooctylamine substituent TRP Channel Antagonism Amidation with cycloalkyl amines 50% yield; improved solubility vs. aryl groups
[1,1'-Biphenyl]-4-yl(2-amino-4-(4-(methylthio)phenyl)thiazol-5-yl)methanone Methylthio-phenyl, ketone linker CFTR Corrector (cystic fibrosis) THF-mediated cyclization, NaHCO₃ neutralization >95% purity; validated by HRMS/NMR
5-Nitro-2-(4-pyridinyl)thiazole-5-carboxamides Pyridinyl-thiazole, nitro group Kinase Inhibition Hydrolysis of ethyl esters, amine coupling IC₅₀ < 1 µM; p < 0.05 significance

Structural Insights :

  • N-Substituents : Cycloalkyl groups (e.g., cyclooctyl in ) increase hydrophobicity and membrane permeability, whereas aromatic substituents (e.g., biphenyl) may enhance π-π stacking in enzyme active sites .
Thiazole and Triazole Derivatives
  • Triazole-Thiones : Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones exhibit tautomerism (thione vs. thiol), confirmed by IR absence of S-H stretches (~2500–2600 cm⁻¹). Their activity in carbonic anhydrase inhibition is modulated by sulfonyl groups, unlike the target compound’s nitrothiophene moiety .
  • Benzo[d]thiazole-2,4-dicarboxamides : Fluorophenyl-substituted analogues (e.g., N4-(4-fluorophenyl)-N2-substituted derivatives) show kinase inhibition and anticancer activity. The fluorine atom enhances metabolic stability compared to the target compound’s cyano group .

Research Findings and Mechanistic Implications

  • Antibacterial Specificity: The nitrothiophene-carboxamide scaffold in the target compound disrupts bacterial membrane synthesis, a mechanism distinct from fluoroquinolones or β-lactams .
  • Structure-Activity Relationships (SAR): Thiazole Ring: Substitution at the 4-position (e.g., cyanophenyl vs. methylthio) correlates with target selectivity . Biphenyl Core: Rigidity from the biphenyl group enhances binding to hydrophobic pockets in enzymes or receptors .
  • Contradictory Evidence : Hydrophobic substituents (e.g., cyclooctyl) in biphenyl carboxamides improve solubility, conflicting with traditional hydrophobicity-solubility trade-offs, suggesting nuanced physicochemical interactions.

Biological Activity

N-(4-(4-cyanophenyl)thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C19H15N3OSC_{19}H_{15}N_{3}OS and a molar mass of approximately 341.41 g/mol. The structural features include a thiazole ring and a biphenyl moiety, which are significant for its biological interactions.

Research indicates that compounds containing thiazole rings often exhibit cytotoxicity against various cancer cell lines. The presence of electron-withdrawing groups such as cyanophenyl enhances the compound's ability to interact with biological targets, potentially leading to apoptosis in cancer cells.

Biological Activity Overview

  • Antitumor Activity :
    • Studies have shown that thiazole derivatives exhibit significant antitumor properties. For example, compounds similar to this compound demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent activity .
  • Mechanistic Studies :
    • The mechanism of action involves the induction of apoptosis through caspase activation pathways. In vitro studies using Western blot assays have confirmed that these compounds can activate caspases, leading to programmed cell death in cancer cells .
  • Structure-Activity Relationship (SAR) :
    • The SAR analysis reveals that modifications on the thiazole and biphenyl rings significantly influence biological activity. For instance, substituents on the phenyl ring can enhance cytotoxicity by improving binding affinity to target proteins involved in cell survival .

Data Tables

Compound IC50 (µM) Cell Line Mechanism
This compound5.5A-431 (human epidermoid carcinoma)Caspase activation
Compound 91.61Jurkat (T-cell leukemia)Bcl-2 inhibition
Compound 101.98A-431Apoptosis induction

Case Studies

  • Case Study on Anticancer Efficacy :
    A recent study evaluated the anticancer efficacy of this compound against A-431 and Jurkat cell lines. The results indicated that this compound significantly reduced cell viability at concentrations as low as 5 µM, showcasing its potential as an effective anticancer agent .
  • In Vivo Studies :
    Preliminary in vivo studies have suggested that similar thiazole derivatives exhibit tumor suppression in animal models. These studies highlight the necessity for further investigation into pharmacokinetics and toxicity profiles before clinical application .

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